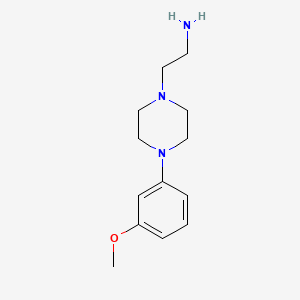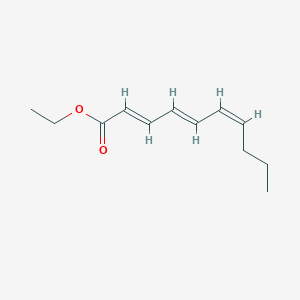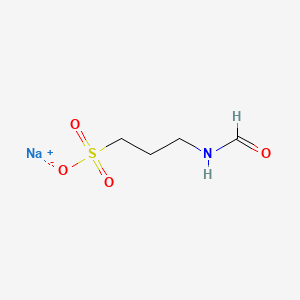
2,4,6-tribromo-beta-Pyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tribromo-beta-Pyranose is a specialized biomolecule primarily utilized in drug synthesis. It is a derivative of pyranose, a six-membered cyclic ester, and is known for its unique properties that make it ideal for the production of certain antibiotics and antiviral medications. This compound is also instrumental in research related to glycoscience and carbohydrate biology.
Vorbereitungsmethoden
The synthesis of 2,4,6-tribromo-beta-Pyranose involves the bromination of beta-Pyranose at the 2, 4, and 6 positions. This can be achieved through various synthetic routes, including metal-free and transition metal-catalyzed reactions . Industrial production methods often involve the use of bromine or bromine-containing reagents under controlled conditions to ensure the selective bromination of the desired positions on the pyranose ring .
Analyse Chemischer Reaktionen
2,4,6-Tribromo-beta-Pyranose undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atoms.
Addition Reactions: The double bonds in the pyranose ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,4,6-Tribromo-beta-Pyranose has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various biologically active molecules and intermediates in organic synthesis.
Biology: The compound is instrumental in glycoscience research, particularly in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: It is utilized in the production of certain antibiotics and antiviral medications due to its unique properties.
Industry: The compound’s unique chemical properties make it valuable for the development of organic light-emitting devices and other industrial applications.
Wirkmechanismus
The mechanism of action of 2,4,6-tribromo-beta-Pyranose involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form strong interactions with various biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tribromo-beta-Pyranose can be compared with other similar compounds, such as:
2,4,6-Tribromophenol: Another brominated compound with similar chemical properties but different biological activities.
2,4,6-Tribromoanisole: Known for its musty odor and used in different industrial applications.
The uniqueness of this compound lies in its specific bromination pattern and its applications in glycoscience and drug synthesis, which are not commonly observed in other similar compounds.
Eigenschaften
Molekularformel |
C18H23Br3O11 |
|---|---|
Molekulargewicht |
655.1 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H23Br3O11/c19-5-1-6(20)16(7(21)2-5)32-18-15(28)13(26)11(24)9(31-18)4-29-17-14(27)12(25)10(23)8(3-22)30-17/h1-2,8-15,17-18,22-28H,3-4H2/t8-,9-,10-,11-,12+,13+,14-,15-,17-,18+/m1/s1 |
InChI-Schlüssel |
LYRGJBRIHFSFPV-XLBCXTKOSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1Br)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)Br)Br |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4](/img/structure/B13844688.png)
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)
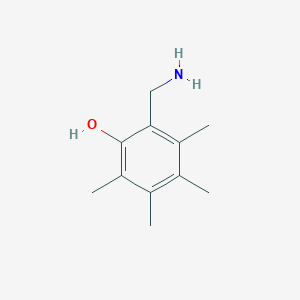


![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13844719.png)

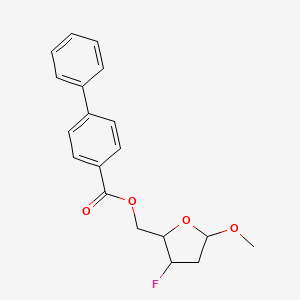
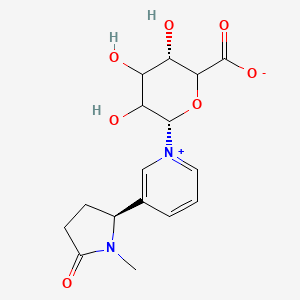
![4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile](/img/structure/B13844744.png)

